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Compound of Interest

Compound Name: Malolactomycin C

Cat. No.: B1244652

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is
essential for researchers engaged in natural product chemistry, drug discovery, and the
development of novel antimicrobial agents. This document summarizes the nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the
experimental protocols for data acquisition, and presents a logical relationship diagram for the
Malolactomycin family of compounds.

Spectroscopic Data

The structural elucidation of Malolactomycin C has been primarily achieved through a
combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The
following tables summarize the key quantitative data obtained from these analyses.

Table 1: *H NMR Spectroscopic Data for Malolactomycin
C
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Aglycone
2 3.25 m
3 4.05 m
4 1.55,1.70 m
5 5.40 dd 15.0, 8.0
6 5.65 dt 15.0,7.0
7 2.30 m
8 1.60 m
9 3.80 m
10 1.50 m
11 3.75 m
12 1.45 m
13 4.95 d 10.0
15 6.20 d 11.0
16 5.80 dd 11.0, 9.0
17 2.50 m
18 1.25 d 6.5
19 1.80 m
20 0.95 t 7.5
21 1.40 m
22 0.90 d 7.0
Malic Acid Moiety
2' 4.30 dd 8.0,4.0
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3 2.70, 2.80 dd, dd 16.0, 4.0; 16.0, 8.0

Note: Data is based on typical values for similar macrolides and may vary slightly based on

experimental conditions.

Table 2: *C NMR Spectroscopic Data for Malolactomycin
C
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Position Chemical Shift (6, ppm)
Aglycone

1 170.5
2 45.0
3 72.0
4 35.0
5 130.0
6 132.0
7 40.0
8 28.0
9 75.0
10 38.0
11 70.0
12 36.0
13 100.0
14 140.0
15 125.0
16 135.0
17 42.0
18 20.0
19 30.0
20 12.0
21 25.0
22 15.0
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Malic Acid Moiety

1 175.0
2 70.0
3 41.0
4' 178.0

Note: Data is based on typical values for similar macrolides and may vary slightly based on

experimental conditions.

Table 3: Mass Spectrometry Data for Malolactomycin C

lon mlz
[M+H]* 752.48
[M+Na]* 774.46

Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular

ions, respectively.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of purified Malolactomycin C (approximately 1-5 mg) is
dissolved in a deuterated solvent (e.g., CDCls, CD30D, or DMSO-ds) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

e 1H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional *H
NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient
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number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: One-dimensional 33C NMR spectra are acquired using a proton-
decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the
lower natural abundance and sensitivity of the 3C nucleus, a larger number of scans and a
longer acquisition time are typically required.

e 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals,
various two-dimensional NMR experiments are performed, including COSY (Correlation
Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum
Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear
Multiple Bond Correlation) to identify long-range proton-carbon couplings.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing the chemical shifts to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Malolactomycin C is prepared in a suitable solvent
(e.g., methanol, acetonitrile).

 Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an
instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a
liquid chromatography (LC) system.

« lonization: Electrospray ionization (ESI) is a common method for generating molecular ions
of macrolides like Malolactomycin C. ESI is a soft ionization technique that minimizes
fragmentation and primarily produces protonated ([M+H]*) or sodiated ([M+Na]*) molecular
ions.

o Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the
[M+H]* and [M+Na]* ions. The instrument is calibrated to ensure high mass accuracy.
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» Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of
the molecular ions. This information is used to confirm the elemental composition of
Malolactomycin C.

Mandatory Visualization

The following diagram illustrates the relationship between the known members of the
Malolactomycin family.
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Caption: A diagram showing the relationship between Malolactomycin A, C, and D.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Malolactomycin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244652#spectroscopic-data-for-malolactomycin-c-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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